molecular formula C14H9F4N3 B2599227 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439097-10-6

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2599227
CAS No.: 439097-10-6
M. Wt: 295.241
InChI Key: FAPJCZYHZUMMLT-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound . It is a member of the pyrazolo[1,5-a]pyrimidine family, which has been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of this compound involves a reaction with 5-amino-1H-pyrazole-4-carboxylic ester and 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Another synthesis method involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 4,4-difluoro-1-phenylbutane-1,3-dione .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. The 1H NMR spectrum shows signals corresponding to the various protons in the molecule . The 13C NMR and 19F NMR spectra provide information about the carbon and fluorine atoms in the molecule . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can participate in Suzuki–Miyaura cross-coupling reactions to form C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 325.22 . Its physical and chemical properties have been analyzed using various techniques, including IR, NMR, and MS . The compound has a melting point of 289 °C .

Scientific Research Applications

1. Cancer Research and Antitumor Activity

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown promise in cancer research. It exhibits effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016). Additionally, compounds derived from this chemical structure have been investigated for their cytotoxic activities against various human cancer cell lines, indicating its potential for antitumor applications (Ashraf S. Hassan et al., 2015).

2. Fluorescent Properties for Bioimaging

This compound has also been found to be a novel fluorescent molecule, which can be exploited as an attractive fluorophore for possessing many binding sites. Its fluorescence intensity is notably stronger than its methyl analogue, making it suitable for bioimaging applications (Yan‐Chao Wu et al., 2006). Furthermore, the photophysical properties of a series of derivatives have been studied, showing high quantum emission fluorescence yields in solution and moderate emission in the solid state (Felipe S. Stefanello et al., 2022).

3. Antimicrobial Activity

There is evidence of the antimicrobial potential of derivatives of this compound. Some synthesized compounds have shown promising antimicrobial activity against various bacteria and pathogenic fungi (R. Aggarwal et al., 2014).

4. Anti-Inflammatory Properties

Research has also delved into the anti-inflammatory properties of related compounds. Certain derivatives have exhibited significant anti-inflammatory activity, comparable to standard drugs, and have been explored as potential nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity (G. Auzzi et al., 1983).

5. Synthesis and Chemical Characterization

Several studies have been dedicated to the synthesis and structural characterization of this compound and its derivatives, highlighting its potential in various fields of chemistry and pharmaceutical research. Innovative synthesis methods and the exploration of different derivatives underscore its versatility and potential for further investigation (Badr Jismy et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation of its biological activities and potential applications. For example, it could be interesting to explore its potential as a therapeutic agent for various diseases, given the biological activities observed for related compounds .

Biochemical Analysis

Biochemical Properties

This compound has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It has been reported to interact with cyclin-dependent kinases (CDKs), playing a role in cell proliferation . The nature of these interactions is likely due to the compound’s structure, particularly the presence of electron-donating groups (EDGs) at position 7 on the fused ring .

Cellular Effects

5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been reported to have significant effects on various types of cells. It has been identified as a potential inhibitor of CDKs, which are involved in cell proliferation . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression . The presence of EDGs at position 7 on the fused ring is believed to favor large absorption/emission intensities as a result of the ICT to/from this ring .

Dosage Effects in Animal Models

Information on the dosage effects of this compound in animal models is currently limited. Given its reported interactions with CDKs and potential role in cell proliferation, it is plausible that different dosages could have varying effects .

Metabolic Pathways

Given its reported biochemical properties and cellular effects, it is likely that it interacts with enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

Details on the transport and distribution of this compound within cells and tissues are currently limited. Its biochemical properties suggest that it may interact with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

Given its reported cellular effects and potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4N3/c1-8-6-13-19-11(9-2-4-10(15)5-3-9)7-12(14(16,17)18)21(13)20-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPJCZYHZUMMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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